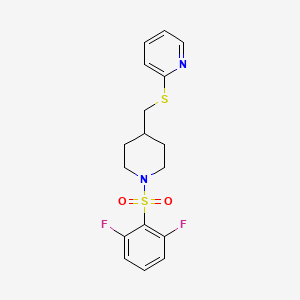

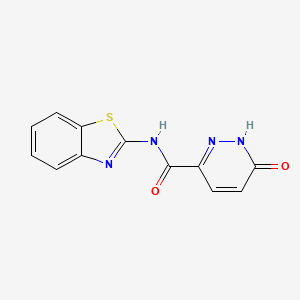

![molecular formula C18H13N3O3S2 B2548841 N-(7-甲基[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)-2,3-二氢-1,4-苯并二恶杂环-6-甲酰胺 CAS No. 477555-99-0](/img/structure/B2548841.png)

N-(7-甲基[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)-2,3-二氢-1,4-苯并二恶杂环-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is a member of the benzothiazole class, which is known for its diverse biological activities. Benzothiazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The compound , although not directly mentioned in the provided papers, is likely to possess similar properties due to the presence of the benzothiazole moiety and its structural analogs.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring followed by various functionalization reactions. For example, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives involves the creation of 1,2,4-triazolo and 1,3,4-oxadiazole derivatives from the parent compound . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . These methods highlight the versatility and adaptability of synthetic strategies for benzothiazole derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. For instance, the crystal structure of certain N-(thiazol-2-yl) benzamide derivatives revealed the importance of methyl functionality and non-covalent interactions in their gelation behavior . Another study reported the single crystal X-ray structure of a benzothiazole derivative to determine its conformational features . These structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions that are essential for their biological activity. For example, the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid led to the synthesis of a new compound with antibacterial, antifungal, and anticancer activities . The reactivity of the benzothiazole moiety allows for the creation of diverse compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives was evaluated, and their activity was found to be moderate to good against various bacterial and fungal strains . The physicochemical characterization of these compounds, including their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, was also investigated . Understanding these properties is essential for the development of benzothiazole derivatives as therapeutic agents.

科学研究应用

抗癌特性

多项研究合成了含有噻唑和苯并噻唑骨架的新型化合物,这些化合物以其生物学特性(包括抗癌活性)而闻名。例如,Tiwari 等人(2017 年)的一项研究探索了含有噻二唑骨架和苯甲酰胺基团的席夫碱的合成,该席夫碱对多种人癌细胞系表现出有希望的体外抗癌活性 (Tiwari 等人,2017 年)。类似地,具有噻唑衍生物的化合物显示出显着的抗肿瘤作用,表明它们作为创新抗癌剂的潜力 (Ostapiuk 等人,2017 年)。

合成和材料化学

苯并噻唑和噻唑并吡啶在药物和有机材料中的应用合成研究已导致开发出它们的无金属和无试剂合成方法,例如 Qian 等人报道的 TEMPO 催化的电解 C-H 硫代化(Qian 等人,2017 年)。

抗菌和抗真菌活性

含有苯并噻唑部分的化合物已对其抗菌和抗真菌特性进行了研究。例如,Gilani 等人(2011 年)的一项研究合成了苯并噻唑的新型衍生物并评估了它们的抗菌特性,发现对各种细菌和真菌菌株具有中等至良好的抑制作用 (Gilani 等人,2011 年)。

抗氧化活性

苯并噻唑和硫脲通过其抗氧化活性而使活性化学物质失活。Cabrera-Pérez 等人(2016 年)的一项研究合成了苯并噻唑-异硫脲衍生物并评估了它们的抗氧化活性,证明了对有毒中间体的潜在保护作用 (Cabrera-Pérez 等人,2016 年)。

缓蚀

苯并噻唑衍生物也因其在缓蚀中的应用而受到研究。Hu 等人(2016 年)研究了两种苯并噻唑衍生物在 1 M HCl 溶液中对钢的缓蚀作用,证明了它们作为缓蚀剂的潜力 (Hu 等人,2016 年)。

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-9-19-15-14(25-9)5-3-11-16(15)26-18(20-11)21-17(22)10-2-4-12-13(8-10)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZJYRXMWAENKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)

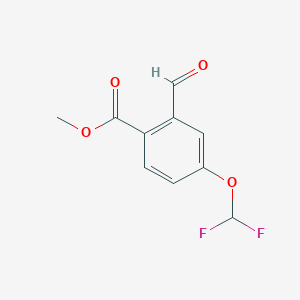

![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)

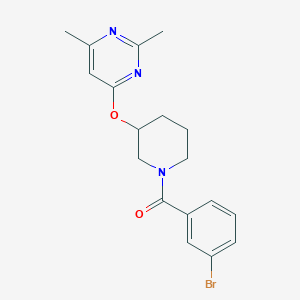

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)

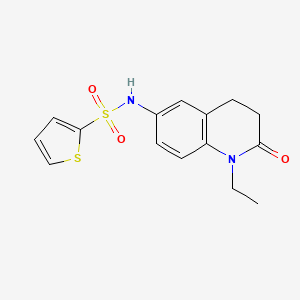

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2548778.png)